Dose-Normalized Systemic Exposure: 60 mg Lorlatinib-d3 ≈ 100 mg Lorlatinib
In a Phase 1 clinical trial enrolling 185 patients with ALK-positive NSCLC, exposure analysis demonstrated that lorlatinib-d3 (TGRX-326) at 60 mg once daily produced systemic exposure (AUC) equivalent to that of non-deuterated lorlatinib at 100 mg once daily [1]. This represents an approximately 40% dose reduction for equivalent drug exposure, attributed to deuterium-mediated slowing of CYP3A4-dependent oxidative metabolism at the N-CD3 position [2]. The recommended Phase 2 dose was accordingly set at 60 mg QD, contrasting with the 100 mg QD approved dose of lorlatinib.
| Evidence Dimension | Systemic exposure (AUC) at steady state |
|---|---|
| Target Compound Data | Lorlatinib-d3 60 mg QD: AUC equivalent to lorlatinib 100 mg QD |
| Comparator Or Baseline | Lorlatinib (PF-06463922) 100 mg QD: approved clinical dose |
| Quantified Difference | ~40% dose reduction for equivalent systemic exposure; 60 mg dose vs. 100 mg dose |
| Conditions | Phase 1 three-part (dose-escalation/dose-expansion/cohort-expansion) trial; ALK-positive advanced NSCLC patients; 22 sites in China (NCT05441956); N=185 |
Why This Matters
This dose-to-exposure ratio directly impacts procurement decisions by enabling equivalent pharmacodynamic coverage at a 40% lower administered dose, with downstream implications for API sourcing cost per patient-equivalent treatment course.
- [1] Zhao H, et al. ASCO 2023 Interview: TGRX-326 Phase 1 clinical study—60 mg exposure equivalent to 100 mg lorlatinib. Liangyihui Medical News, 2023. View Source
- [2] Zhao S, Shi Y, Wu L, et al. Safety, Efficacy, and Biomarker Analysis of Deulorlatinib (TGRX-326) in ALK-Positive NSCLC: A Multicenter, Open-Label, Phase 1/1b Trial. J Thorac Oncol. 2025;20:792-805. PMID: 39551469. View Source
